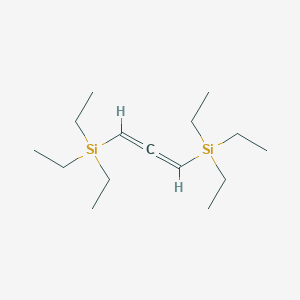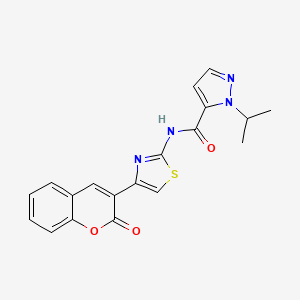![molecular formula C19H12F3NO B14132089 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine is a chemical compound with the molecular formula C19H12F3NO. It is known for its unique structural features, which include a phenoxazine core substituted with a trifluoromethyl group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine typically involves the reaction of phenoxazine with a trifluoromethyl-substituted phenyl halide under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxazine is reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenoxazine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, quinones, and reduced phenoxazine compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications .
Scientific Research Applications
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The phenoxazine core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
10-(4-Chlorophenyl)-10H-phenoxazine:
Uniqueness
The presence of the trifluoromethyl group in 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine imparts unique properties, such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H12F3NO |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-[4-(trifluoromethyl)phenyl]phenoxazine |
InChI |
InChI=1S/C19H12F3NO/c20-19(21,22)13-9-11-14(12-10-13)23-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)23/h1-12H |
InChI Key |
BKORERVNQPDBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
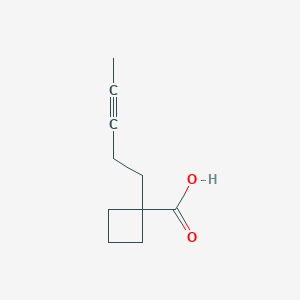
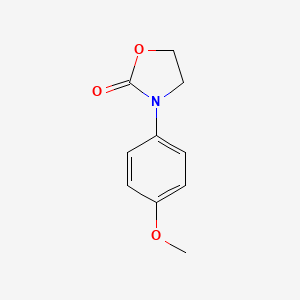
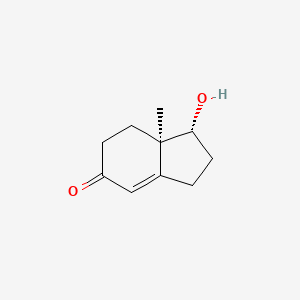
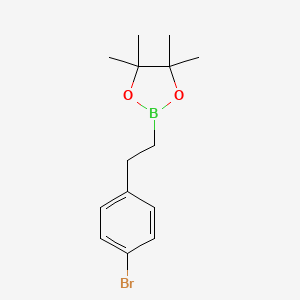



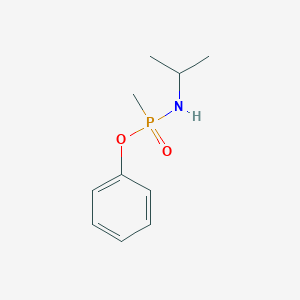
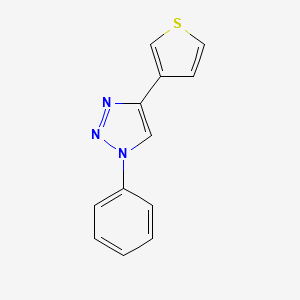
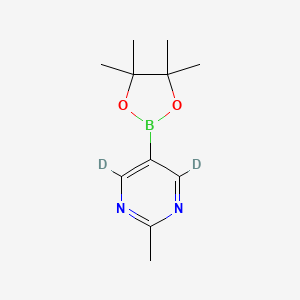
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
